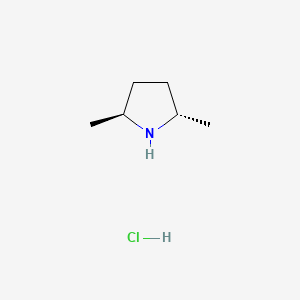

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride

Beschreibung

BenchChem offers high-quality (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,5S)-2,5-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNFHHYTYQLIO-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols: The Asymmetric Michael Addition Catalyzed by (2S,5S)-2,5-Dimethylpyrrolidine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (2S,5S)-2,5-dimethylpyrrolidine as an organocatalyst in the asymmetric Michael addition. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, present a detailed experimental protocol, and summarize expected outcomes based on analogous systems. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory instructions to facilitate the synthesis of chiral molecules with high stereocontrol.

Introduction: The Power of Asymmetric Organocatalysis

The field of asymmetric synthesis has been revolutionized by the advent of organocatalysis, a discipline that utilizes small, chiral organic molecules to catalyze stereoselective transformations. This approach offers a compelling alternative to traditional metal-based catalysts, often providing advantages in terms of cost, toxicity, and operational simplicity. Among the privileged scaffolds in organocatalysis, C2-symmetrical pyrrolidine derivatives have demonstrated remarkable efficacy and versatility.[1][2]

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[3] Its asymmetric variant is of paramount importance for the construction of stereogenic centers, which are crucial in the synthesis of pharmaceuticals and other biologically active compounds. The use of chiral pyrrolidine catalysts, such as (2S,5S)-2,5-dimethylpyrrolidine, enables the direct and highly enantioselective Michael addition of carbonyl compounds to various Michael acceptors, most notably nitroolefins.[4][5] These reactions typically proceed with high efficiency, yielding valuable γ-nitrocarbonyl compounds that can be further elaborated into a diverse array of chiral building blocks.[6][7]

Mechanistic Rationale: The Enamine Catalytic Cycle

The catalytic prowess of (2S,5S)-2,5-dimethylpyrrolidine in the Michael addition stems from its ability to activate the carbonyl donor through the formation of a transient, nucleophilic enamine intermediate. The C2-symmetry of the catalyst provides a well-defined chiral environment, effectively shielding one face of the enamine and directing the incoming electrophile to the other, thus ensuring high stereoselectivity.

The catalytic cycle can be dissected into the following key steps:

-

Enamine Formation: The secondary amine of (2S,5S)-2,5-dimethylpyrrolidine condenses with a ketone or aldehyde Michael donor to form a chiral enamine and a molecule of water. This step increases the HOMO energy of the carbonyl compound, transforming it into a more potent nucleophile.[8]

-

Nucleophilic Attack: The enamine attacks the β-carbon of the electrophilic Michael acceptor (e.g., a nitroolefin). The stereochemistry of this C-C bond formation is dictated by the chiral scaffold of the catalyst, which directs the attack to a specific face of the acceptor.[4]

-

Iminium Ion Formation: The resulting intermediate is an iminium ion, which is subsequently hydrolyzed.

-

Catalyst Regeneration: Hydrolysis of the iminium ion releases the Michael adduct and regenerates the (2S,5S)-2,5-dimethylpyrrolidine catalyst, allowing it to enter a new catalytic cycle.[5]

An acidic co-catalyst, such as benzoic acid, is often employed to facilitate both the formation of the enamine and the final hydrolysis step, thereby accelerating the overall reaction rate.[5]

Figure 1: Catalytic cycle of the (2S,5S)-2,5-dimethylpyrrolidine catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol describes a general procedure for the (2S,5S)-2,5-dimethylpyrrolidine catalyzed Michael addition of a cyclic ketone to a β-nitrostyrene derivative. The specific substrates and conditions can be adapted based on the desired product and optimization studies. This protocol is based on established procedures for similar pyrrolidine-based catalysts.[3][5]

Materials and Reagents

-

Catalyst: (2S,5S)-2,5-Dimethylpyrrolidine

-

Michael Donor: Cyclohexanone (or other ketone/aldehyde)

-

Michael Acceptor: trans-β-Nitrostyrene (or other nitroolefin)

-

Additive (optional but recommended): Benzoic acid

-

Solvent: Dichloromethane (CH₂Cl₂) or Toluene (or solvent-free)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

-

Extraction Solvent: Ethyl acetate

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Purification: Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

-

Addition of Catalyst and Additive: Add (2S,5S)-2,5-dimethylpyrrolidine (0.075 mmol, 15 mol%) and benzoic acid (0.05 mmol, 10 mol%).

-

Solvent Addition: Add the chosen solvent (e.g., CH₂Cl₂, 1.0 mL). If performing the reaction solvent-free, proceed to the next step.

-

Addition of Michael Donor: Add cyclohexanone (1.0 mmol, 2.0 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (approximately 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 12-48 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-nitroketone.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

Figure 2: Experimental workflow for the catalyzed Michael addition.

Data Summary and Expected Outcomes

The following table summarizes typical results obtained for the asymmetric Michael addition of ketones and aldehydes to nitroolefins using pyrrolidine-based catalysts, which are expected to be comparable to those achieved with (2S,5S)-2,5-dimethylpyrrolidine.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Additive | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 15 | Benzoic Acid | >95 | 98:2 | 97 | [5] |

| 2 | Propanal | trans-β-Nitrostyrene | 15 | Benzoic Acid | 92 | 95:5 | 96 | [5] |

| 3 | Cyclopentanone | trans-β-(4-Chlorophenyl)nitroethylene | 10 | Trifluoroacetic Acid | 97 | >99:1 | >99 | [3] |

| 4 | Isobutyraldehyde | trans-β-Nitrostyrene | 15 | Benzoic Acid | 90 | - | 95 | [6] |

| 5 | Acetone | trans-β-Nitrostyrene | 20 | - | 85 | - | 92 | [4] |

Note: The data presented are for analogous pyrrolidine-based catalysts and serve as a representative guide for the expected performance of (2S,5S)-2,5-dimethylpyrrolidine.

Conclusion and Future Outlook

The (2S,5S)-2,5-dimethylpyrrolidine catalyzed asymmetric Michael addition is a robust and highly effective method for the enantioselective synthesis of γ-nitrocarbonyl compounds. The reaction proceeds via a well-understood enamine catalytic cycle, offering high yields and excellent stereocontrol under mild conditions. The operational simplicity and the availability of the catalyst make this protocol a valuable tool for both academic research and industrial applications in the synthesis of complex chiral molecules. Further investigations into expanding the substrate scope and optimizing reaction conditions will undoubtedly continue to enhance the utility of this powerful transformation.

References

-

Kumar, T. P., & Haribabu, K. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Tetrahedron: Asymmetry, 25(15), 1129–1132. [Link]

-

Gualandris, R., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. [Link]

-

Pellissier, H. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Advanced Synthesis & Catalysis, 353(10), 1613-1649. [Link]

-

Wang, W., et al. (2005). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry – A European Journal, 11(22), 6544-6552. [Link]

-

ResearchGate. (n.d.). Substrate scope for the asymmetric Michael conjugate addition catalyzed by 45. [Link]

-

Singh, M. (2025, October 4). Enamine formation/Michael Addition - Solution Series: Question 39 (3 Oct 2025). YouTube. [Link]

-

Shan, D., et al. (2023). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry. [Link]

-

Cumbreno, B., et al. (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 27(13), 4078. [Link]

-

Kumar, T. P., & Haribabu, K. (2014). Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine–pyrazole. Tetrahedron: Asymmetry, 25(1), 55-58. [Link]

-

Attanasi, O. A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3737. [Link]

-

Miller, S. J., et al. (2012). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Accounts of Chemical Research, 45(4), 629–642. [Link]

-

ResearchGate. (n.d.). Michael addition reaction of ketones and nitroolefins to give γ‐nitro carbonyl derivatives. [Link]

-

ResearchGate. (n.d.). Enantioselective Michael Addition Reactions. [Link]

-

Semantic Scholar. (2007). Highly enantioselective Michael addition of ketones to nitroolefins catalyzed by (S)-pyrrolidine arenesulfonamide. [Link]

-

ResearchGate. (n.d.). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. [Link]

-

Semantic Scholar. (2018). Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Organocatalytic Michael Addition of Aldehydes to Trisubstituted Nitroolefins. [Link]

Sources

- 1. Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub: are you are robot? [sci-hub.sg]

- 6. Sci-Hub. Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole / Tetrahedron: Asymmetry, 2014 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Topic: Experimental Setup for Organocatalyzed Reactions with Pyrrolidines

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the principles and practices governing the experimental setup for asymmetric organocatalyzed reactions utilizing pyrrolidine-based catalysts. Moving beyond a simple recitation of steps, this document elucidates the causal relationships between catalyst structure, reaction conditions, and stereochemical outcomes. We will explore the foundational mechanistic pillars of enamine and iminium ion catalysis, detail key experimental parameters, and provide a robust, field-proven protocol for a representative asymmetric Michael addition. This application note is designed to empower researchers with the expertise to not only execute these powerful transformations but also to rationally design, optimize, and troubleshoot their own experimental systems.

Introduction: The Rise of Pyrrolidine Organocatalysis

The field of asymmetric synthesis has been revolutionized by organocatalysis, which leverages small, purely organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic or expensive metals.[1] Within this domain, chiral pyrrolidines have secured a privileged position as highly effective and versatile catalysts for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Their prevalence in natural products, pharmaceuticals, and as synthetic building blocks underscores their significance.[2][3]

The power of pyrrolidine catalysts stems from their ability to transiently and covalently bind to carbonyl substrates, activating them through two primary, distinct mechanistic pathways: enamine catalysis and iminium ion catalysis .[1] This dual-mode activity allows for the enantioselective functionalization of both aldehydes and ketones, making pyrrolidines a cornerstone of the modern synthetic chemist's toolkit. This guide will provide the foundational knowledge and practical protocols necessary to successfully implement these reactions.

Mechanistic Foundations: The "Why" Behind the Catalyst's Power

A thorough understanding of the underlying catalytic cycles is paramount for rational experimental design and troubleshooting. Pyrrolidine catalysts operate by temporarily converting carbonyl compounds into more reactive intermediates while creating a defined chiral environment to control the stereochemical outcome.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate.[4][5] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, transforming it into a potent, yet sterically controlled, nucleophile.

The key steps are:

-

Enamine Formation: The pyrrolidine catalyst reversibly condenses with the carbonyl donor.[4]

-

Nucleophilic Attack: The chiral enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition or an aldehyde in an aldol reaction).[6] The bulky substituents on the catalyst framework effectively shield one face of the enamine, directing the electrophile to the other face and thus controlling the stereoselectivity.[4]

-

Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the functionalized product and regenerating the catalyst for the next cycle.[4]

Caption: The catalytic cycle for enamine-mediated activation.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, iminium ion catalysis is employed to activate α,β-unsaturated aldehydes or ketones. The pyrrolidine catalyst condenses with the unsaturated carbonyl to form a positively charged iminium ion.[7][8][9] This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it significantly more electrophilic and susceptible to attack by even weak nucleophiles.

The key steps are:

-

Iminium Formation: The catalyst reversibly reacts with the α,β-unsaturated carbonyl.

-

Nucleophilic Addition: A nucleophile attacks the β-position of the iminium ion. The chiral scaffold of the catalyst dictates the facial selectivity of this attack.[1]

-

Hydrolysis & Regeneration: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the catalyst.

Caption: The catalytic cycle for iminium ion-mediated activation.

Experimental Design: Key Parameters and Considerations

The success of a pyrrolidine-catalyzed reaction hinges on the careful selection and optimization of several key parameters. The rationale behind these choices is critical for achieving high yield and stereoselectivity.

| Parameter | Key Considerations & Rationale |

| Catalyst Selection | The structure of the pyrrolidine catalyst is the primary determinant of stereoselectivity. Proline is a simple, inexpensive choice but often requires high loadings and gives moderate enantioselectivity.[1] Diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) offer greater steric hindrance, leading to higher enantioselectivities in many reactions.[1] Bifunctional catalysts (e.g., pyrrolidine-thioureas) incorporate a hydrogen-bond donor to co-activate the electrophile, often resulting in enhanced reactivity and selectivity.[6] The choice depends on the specific transformation and substrate. |

| Solvent | Solvent polarity and proticity are critical. Proline itself is poorly soluble in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF.[1][10] For other catalysts, non-polar solvents like toluene or CH2Cl2 are common.[11] The choice can influence catalyst solubility, substrate aggregation, and the stability of charged intermediates, thereby affecting both reaction rate and stereochemical outcome. Some reactions can even be performed in water.[12] |

| Temperature | Asymmetric reactions are often sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] This often comes at the cost of a slower reaction rate. |

| Catalyst Loading | Typically, catalyst loadings range from 1 to 20 mol%.[11] Higher loadings can increase the reaction rate but also the cost. Optimization is key to finding a balance. For less reactive substrates, higher loadings may be necessary. |

| Additives | The addition of a co-catalyst, often a Brønsted or Lewis acid, can be beneficial. Acids can accelerate the rate-limiting enamine formation step or assist in the turnover of the catalytic cycle.[11] However, the wrong additive or concentration can also lead to undesired side reactions or catalyst deactivation. |

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol describes a well-established and reliable procedure for the enantioselective Michael addition, a cornerstone reaction in pyrrolidine organocatalysis.[6][11] It serves as an excellent model system for researchers new to the field.

Materials and Reagents

-

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (10 mol%)

-

Nucleophile: Cyclohexanone (3.0 equivalents), freshly distilled

-

Electrophile: trans-β-Nitrostyrene (1.0 equivalent)

-

Solvent: Toluene, anhydrous

-

Workup: Saturated aqueous NH4Cl solution, Ethyl acetate, Brine, Anhydrous MgSO4

-

Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate

Safety Precautions

-

Pyrrolidine derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

-

Organic solvents are flammable and volatile. Avoid ignition sources and ensure proper grounding of equipment.[13]

-

Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Workflow

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enamine Formation [www2.chemistry.msu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for the Removal of the (2S,5S)-2,5-Dimethylpyrrolidine Auxiliary

Introduction: The Role and Removal of a C₂-Symmetric Chiral Auxiliary

In the field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. The (2S,5S)-2,5-dimethylpyrrolidine, a C₂-symmetric amine, has emerged as a highly effective chiral auxiliary for a variety of asymmetric reactions, including alkylations, aldol reactions, and conjugate additions. Its rigid, well-defined conformation provides a predictable steric environment, leading to high levels of diastereoselectivity.

However, the ultimate success of any chiral auxiliary strategy hinges on the efficient and clean removal of the auxiliary from the desired product, ideally without compromising the newly established stereocenter and allowing for the recovery and recycling of the valuable auxiliary. This application note provides a comprehensive guide to the most effective protocols for the cleavage of the N-acyl bond to remove the (2S,5S)-2,5-dimethylpyrrolidine auxiliary, with a focus on reductive, hydrolytic, and oxidative methods. We will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols and troubleshooting guidance to ensure successful implementation in your research.

Core Principles of Auxiliary Removal

The removal of the (2S,5S)-2,5-dimethylpyrrolidine auxiliary involves the cleavage of a robust amide bond. The choice of cleavage method is dictated by the nature of the acyl group and the overall functionality of the molecule. The primary considerations for selecting an appropriate protocol include:

-

Substrate Compatibility: The chosen reagents and reaction conditions should not adversely affect other functional groups present in the molecule.

-

Product Integrity: The cleavage process must not lead to racemization or epimerization of the desired chiral product.

-

Auxiliary Recovery: An ideal protocol allows for the straightforward isolation and purification of the (2S,5S)-2,5-dimethylpyrrolidine for reuse, enhancing the cost-effectiveness and sustainability of the synthetic route.

-

Yield and Purity: The method should provide the desired product in high yield and purity, minimizing the need for extensive purification steps.

The following sections will detail the most common and effective methods for the removal of this versatile chiral auxiliary.

Method 1: Reductive Cleavage to Primary Alcohols

Reductive cleavage using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄) is a robust and widely applicable method for removing the (2S,5S)-2,5-dimethylpyrrolidine auxiliary. This method directly converts the N-acyl pyrrolidine to the corresponding primary alcohol, offering a straightforward route to a common and versatile functional group.

Mechanism of Reductive Cleavage with LiAlH₄:

The reduction of an amide with LiAlH₄ is a two-stage process. First, the hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of an aluminate species coordinated to the pyrrolidine nitrogen, generating an iminium ion. A second hydride addition to the iminium ion then yields the final primary alcohol and the free (2S,5S)-2,5-dimethylpyrrolidine.

Reductive Cleavage Workflow

Detailed Protocol: Reductive Cleavage with LiAlH₄

Materials:

-

N-Acyl-(2S,5S)-2,5-dimethylpyrrolidine substrate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Chloride (brine)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-4.0 equivalents) in anhydrous THF or Et₂O. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the N-acyl-(2S,5S)-2,5-dimethylpyrrolidine substrate (1.0 equivalent) in anhydrous THF or Et₂O and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Na₂SO₄ can be added dropwise until a granular precipitate forms.

-

Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or Et₂O. Combine the filtrate and washings and transfer to a separatory funnel.

-

Aqueous Workup: Wash the organic layer sequentially with 1 M HCl to extract the chiral auxiliary, followed by saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude primary alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

-

Incomplete reaction: Increase the amount of LiAlH₄ and/or the reaction temperature and time. Ensure all reagents and solvents are anhydrous.

-

Low yield: Inefficient quenching can lead to product loss. Ensure the quenching procedure is performed carefully and at low temperature.

-

Difficulty in auxiliary recovery: The acidic wash is crucial for protonating and extracting the basic pyrrolidine auxiliary into the aqueous layer. Ensure the pH of the aqueous layer is acidic.

Method 2: Hydrolytic Cleavage to Carboxylic Acids

While amides are generally resistant to hydrolysis, forcing conditions such as prolonged heating with strong acids or bases can effect the cleavage of the N-acyl bond to yield the corresponding carboxylic acid. This method is often employed when a carboxylic acid is the desired final product.

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and subsequent elimination of the protonated (2S,5S)-2,5-dimethylpyrrolidine yields the carboxylic acid.

Hydrolytic Cleavage Workflow

Detailed Protocol: Acidic Hydrolysis

Materials:

-

N-Acyl-(2S,5S)-2,5-dimethylpyrrolidine substrate

-

6 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Dioxane or other suitable co-solvent

-

Diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Chloride (brine)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-acyl-(2S,5S)-2,5-dimethylpyrrolidine substrate in a mixture of 6 M HCl or H₂SO₄ and a co-solvent such as dioxane.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can be lengthy (several hours to days).

-

Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as Et₂O or DCM.

-

Aqueous Workup: The aqueous layer will contain the protonated chiral auxiliary. The combined organic extracts should be washed with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Purify the product by crystallization or flash column chromatography.

Troubleshooting:

-

Slow or incomplete reaction: Increase the concentration of the acid, the reaction temperature, or the reaction time.

-

Product degradation: Some sensitive functional groups may not tolerate the harsh acidic conditions. In such cases, a milder cleavage method should be considered.

-

Racemization: For substrates with a stereocenter alpha to the carbonyl group, there is a risk of epimerization under harsh hydrolytic conditions.

Method 3: Oxidative Cleavage of N-Enoyl Derivatives via Ozonolysis

For substrates containing an α,β-unsaturated acyl group (N-enoyl derivatives), ozonolysis provides an elegant method for cleaving the auxiliary and generating a chiral carboxylic acid. This method is particularly useful when direct hydrolysis or reduction is not feasible due to the presence of other sensitive functional groups.

Mechanism of Ozonolysis:

Ozone adds to the carbon-carbon double bond of the enoyl group to form a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Reductive or oxidative workup of the ozonide then cleaves the molecule to yield the desired carbonyl compounds. For the synthesis of carboxylic acids, an oxidative workup is employed.

Ozonolysis Cleavage Workflow

Detailed Protocol: Ozonolysis with Oxidative Workup

Materials:

-

N-Enoyl-(2S,5S)-2,5-dimethylpyrrolidine substrate

-

Ozone (O₃) generator

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Formic acid or Acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether (Et₂O)

-

Gas dispersion tube

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the N-enoyl substrate in a suitable solvent like DCM or a mixture of DCM and MeOH in a flask equipped with a gas dispersion tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.

-

Purging: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Oxidative Workup: Add hydrogen peroxide (30% solution) and a small amount of formic acid or acetic acid to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir until the ozonide is completely cleaved.

-

Quenching: Quench any remaining peroxides by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Auxiliary Recovery: Add water and extract the aqueous phase with Et₂O. The aqueous layer will contain the protonated auxiliary. Make the aqueous layer basic with NaOH and extract with Et₂O to recover the free auxiliary.

-

Product Isolation: Wash the combined organic layers from the product extraction with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting carboxylic acid by flash chromatography or crystallization.

Troubleshooting:

-

Incomplete reaction: Ensure a continuous flow of ozone and that the reaction is sufficiently cold.

-

Formation of byproducts: Incomplete oxidative workup can lead to the formation of aldehydes. Ensure sufficient hydrogen peroxide is used.

-

Safety: Ozone is a toxic and explosive gas. All ozonolysis reactions should be performed in a well-ventilated fume hood.

Comparison of Removal Methods

| Method | Product | Key Reagents | Advantages | Disadvantages |

| Reductive Cleavage | Primary Alcohol | LiAlH₄ | High yielding, reliable, applicable to a wide range of substrates. | Highly reactive reagent, requires anhydrous conditions, may reduce other functional groups. |

| Hydrolytic Cleavage | Carboxylic Acid | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Direct route to carboxylic acids, inexpensive reagents. | Harsh conditions, may cause racemization or degradation of sensitive substrates, long reaction times. |

| Oxidative Cleavage (Ozonolysis) | Carboxylic Acid (from N-enoyl) | O₃, H₂O₂ | Mild conditions, high functional group tolerance. | Limited to α,β-unsaturated substrates, requires specialized equipment (ozone generator). |

Recovery and Recycling of the (2S,5S)-2,5-Dimethylpyrrolidine Auxiliary

A significant advantage of using the (2S,5S)-2,5-dimethylpyrrolidine auxiliary is its facile recovery. As a basic amine, it can be easily separated from the neutral or acidic product through an acid-base extraction.

General Recovery Protocol:

-

Acidic Extraction: During the aqueous workup of the cleavage reaction, wash the organic layer containing the product with an aqueous acid (e.g., 1 M HCl). This will protonate the pyrrolidine auxiliary, transferring it to the aqueous layer as the hydrochloride salt.

-

Basification: Separate the acidic aqueous layer and make it basic by the addition of a strong base (e.g., NaOH pellets or a concentrated solution) until the pH is >12.

-

Extraction of Auxiliary: Extract the now basic aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts containing the free auxiliary, dry over anhydrous sodium sulfate or potassium carbonate, filter, and carefully remove the solvent under reduced pressure.

-

Purification: The recovered auxiliary can be further purified by distillation if necessary.

The ability to recover and reuse this chiral auxiliary significantly improves the overall efficiency and economic viability of the synthetic process.

Conclusion

The (2S,5S)-2,5-dimethylpyrrolidine auxiliary is a powerful tool for asymmetric synthesis. The successful application of this auxiliary is critically dependent on the ability to efficiently and cleanly remove it from the final product. This application note has provided detailed protocols for three of the most common and effective cleavage methods: reductive cleavage with LiAlH₄ to yield primary alcohols, hydrolytic cleavage to produce carboxylic acids, and oxidative cleavage of N-enoyl derivatives via ozonolysis to also afford carboxylic acids. By understanding the mechanisms, advantages, and limitations of each method, researchers can select the optimal conditions for their specific substrate and synthetic goals. Furthermore, the straightforward recovery and recycling of the auxiliary underscore its value as a practical and sustainable tool in modern organic synthesis.

References

- A review on the synthesis and applications of C2-symmetric amines as chiral auxiliaries. Journal of Organic Chemistry.

- Reductive Cleavage of Amides to Amines. In Comprehensive Organic Transformations; Larock, R. C., Ed.; Wiley-VCH: New York, 1999.

- Ozonolysis in Organic Synthesis. In Organic Syntheses via Boranes; Brown, H. C., Ed.; Wiley: New York, 1975.

- Asymmetric Synthesis Using Chiral Pyrrolidine Deriv

- Practical Procedures for the Recovery of Chiral Auxiliaries. Green Chemistry.

Handling and safety precautions for (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride

Application Notes & Protocols for (2S,5S)-2,5-Dimethylpyrrolidine Hydrochloride

Abstract: This document provides a comprehensive technical guide for the safe handling, preparation, and application of (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride. Intended for researchers in organic synthesis and drug development, these notes detail the compound's properties, essential safety protocols, and its practical use as a precursor to a powerful C₂-symmetric organocatalyst. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and safety.

Section 1: Compound Profile and Properties

(2S,5S)-2,5-Dimethylpyrrolidine is a chiral diamine that belongs to a class of C₂-symmetrical scaffolds.[1][2] These structures are of paramount importance in modern asymmetric synthesis, serving as highly effective chiral auxiliaries, ligands for metal catalysis, and, most notably, as organocatalysts in aminocatalysis.[1][2] The compound is typically supplied as a more stable hydrochloride salt, which is a white to off-white solid.[3] This salt form enhances shelf-life and simplifies handling, but requires conversion to the free amine for catalytic activity.

Table 1: Physicochemical Properties of (2S,5S)-2,5-Dimethylpyrrolidine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (2S,5S)-2,5-dimethylpyrrolidine hydrochloride | [4] |

| CAS Number | 138133-34-3 | [4] |

| Molecular Formula | C₆H₁₄ClN | [4][5][6] |

| Molecular Weight | 135.64 g/mol | [4][5][7] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 187-188 °C | [3] |

| Storage | Store in a tightly closed container under an inert atmosphere at room temperature or refrigerated (0-8 °C). | [3][4][6] |

Section 2: Hazard Identification and Safety Protocols

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride is classified as an irritant.[5] Adherence to strict safety protocols is mandatory to mitigate risks.

2.1 GHS Hazard Classification

2.2 Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[8] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[9]

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

-

Skin Protection: Wear nitrile or neoprene gloves inspected for integrity before use. A lab coat must be worn at all times. Change gloves and clothing immediately if contamination occurs.

-

Respiratory Protection: For situations where dust generation is unavoidable and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

-

General Handling: Avoid all direct contact with the substance.[10] Do not breathe dust.[4] After handling, wash hands and any exposed skin thoroughly with soap and water.[10]

2.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical advice if irritation persists.[10]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Section 3: Application in Asymmetric Organocatalysis

The true utility of (2S,5S)-2,5-dimethylpyrrolidine lies in its application as a chiral secondary amine catalyst for a variety of asymmetric transformations. The mechanism typically involves the formation of a transient nucleophilic enamine or a transient electrophilic iminium ion with the substrate, which then reacts stereoselectively. This approach is central to the field of organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry.[1]

Common applications include:

The hydrochloride salt is catalytically inactive. The foundational step for any synthetic application is the liberation of the free amine from its salt form. This is a critical prerequisite, as the lone pair on the nitrogen atom is essential for the catalytic cycle (e.g., enamine formation).

Section 4: Experimental Protocols

4.1 Protocol: Liberation of the Free (2S,5S)-2,5-Dimethylpyrrolidine

This protocol details the standard liquid-liquid extraction procedure to obtain the free amine from its hydrochloride salt. The causality is straightforward: a base is required to deprotonate the ammonium salt, rendering the amine soluble in an organic solvent.

Caption: Workflow for liberating the free amine catalyst.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride in a minimal amount of deionized water (e.g., 5 mL per gram of salt).

-

Basification: Cool the flask in an ice-water bath. Slowly add 1.5 equivalents of a 2M aqueous sodium hydroxide (NaOH) solution dropwise with stirring. The goal is to ensure the solution is basic (pH > 11), which can be confirmed with pH paper. This deprotonates the pyrrolidinium ion to form the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with an organic solvent such as diethyl ether or dichloromethane (3 x 20 mL). The less polar free amine will preferentially partition into the organic layer.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

-

Isolation: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting product is the free (2S,5S)-2,5-dimethylpyrrolidine, which should be used directly or stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and carboxylation from atmospheric CO₂.

4.2 Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol provides a representative example of using the liberated free amine as an organocatalyst. The catalyst forms an enamine with the aldehyde, which then acts as the nucleophile in a stereoselective conjugate addition to the nitroalkene.

Caption: General workflow for an organocatalyzed Michael addition.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (1.0 eq), the freshly prepared (2S,5S)-2,5-dimethylpyrrolidine catalyst (0.2 eq, 20 mol%), and the chosen solvent (e.g., toluene, to a concentration of 0.2 M).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Lowering the temperature often enhances the stereoselectivity of the reaction by favoring the more ordered transition state.

-

Addition of Aldehyde: Add propanal (1.2 eq) dropwise to the reaction mixture over 5 minutes. The slow addition helps to control the reaction rate and minimize potential side reactions.

-

Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.

Section 5: Analytical Characterization

The purity and identity of both the hydrochloride salt and the free amine should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.[13]

-

FT-IR Spectroscopy: Useful for identifying key functional groups.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

Chiral HPLC/SFC: For applications, chiral chromatography is the definitive method for determining the enantiomeric excess (ee) of the final product.

References

-

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride | C6H14ClN | CID 12268509. PubChem. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. National Institutes of Health (NIH). [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. Global Substance Registration System (GSRS). [Link]

-

2,5-Dimethylpyrrolidine, (2S,5S)- | C6H13N | CID 6994099. PubChem. [Link]

-

2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. Global Substance Registration System (GSRS). [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. [Link]

-

Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. ResearchGate. [Link]

-

Material Safety Data Sheet - 2,5-Dimethylpyrrolidine. Cole-Parmer. [Link]

-

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid, an efficient chiral organocatalyst for direct aldol reactions. Sci-Hub. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (2S,5S)-2,5-dimethylpyrrolidine:hydrochloride CAS#: 114143-75-8 [m.chemicalbook.com]

- 4. (2S,5S)-2,5-dimethylpyrrolidine hydrochloride 95% | CAS: 138133-34-3 | AChemBlock [achemblock.com]

- 5. (2R,5R)-2,5-dimethylpyrrolidine hydrochloride | C6H14ClN | CID 12268509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 138133-34-3|(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. aksci.com [aksci.com]

- 11. Sci-Hub. (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid, an efficient chiral organocatalyst for direct aldol reactions / Tetrahedron: Asymmetry, 2006 [sci-hub.ru]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Asymmetric Michael Additions

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, achieving high yields and enantioselectivities can be challenging. This guide, structured in a question-and-answer format, addresses common issues encountered during these reactions, providing insights and actionable solutions based on established principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Enantioselectivity or No Stereocontrol

Question: My asymmetric Michael addition is resulting in a low enantiomeric excess (ee) or a racemic mixture. What are the likely causes and how can I improve the stereoselectivity?

Answer:

Low enantioselectivity is a frequent hurdle in asymmetric catalysis. The root cause often lies in the intricate interplay between the catalyst, substrates, and reaction environment. Here’s a systematic approach to diagnosing and resolving this issue:

1. Catalyst Selection and Integrity:

-

Inappropriate Catalyst Choice: The catalyst is the heart of the asymmetric transformation. Its structure dictates the chiral environment that influences the facial selectivity of the nucleophilic attack. A catalyst that is highly effective for one class of substrates may not be optimal for another.[3][4]

-

Actionable Insight: Screen a panel of catalysts with different chiral backbones and activating groups. For organocatalyzed reactions, consider catalysts like proline derivatives, cinchona alkaloids, squaramides, or bifunctional thioureas, as their mechanisms of activation can vary significantly.[1][5][6][7] For metal-catalyzed reactions, varying the chiral ligand is crucial.

-

-

Catalyst Decomposition or Impurity: Catalysts can be sensitive to air, moisture, or impurities in the reagents and solvents. Degradation can lead to the formation of achiral or less selective catalytic species.

-

Actionable Insight: Ensure the catalyst is of high purity and handled under appropriate inert conditions if necessary. Consider repurifying the catalyst before use.

-

2. Reaction Conditions Optimization:

-

Solvent Effects: The solvent can significantly influence the transition state geometry and the solubility of the catalyst and substrates. A suboptimal solvent can lead to poor catalyst performance and low enantioselectivity.[3] In some cases, solvent-free (neat) conditions or the use of water can surprisingly enhance selectivity.[3]

-

Actionable Insight: Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, etc.). Sometimes, a mixture of solvents can provide the best results.[8]

-

-

Temperature: Temperature affects the rates of both the desired stereoselective reaction and competing non-selective background reactions. Lowering the temperature often, but not always, improves enantioselectivity by favoring the more ordered, lower-energy transition state of the desired pathway.[9]

-

Concentration: The concentration of reactants and catalyst can influence the aggregation state of the catalyst and the relative rates of different reaction pathways.

-

Actionable Insight: Experiment with different concentrations of your reactants and catalyst.

-

3. Substrate and Reagent Considerations:

-

Steric and Electronic Properties: The steric and electronic nature of both the Michael donor and acceptor plays a critical role in the stereochemical outcome. Bulky substituents on either substrate can interfere with the desired catalyst-substrate interaction.

-

Actionable Insight: If possible, consider modifying the substrates. For instance, using a bulkier protecting group on the nucleophile could enhance facial discrimination. The electronic properties of substituents on the Michael acceptor can also influence reactivity and selectivity.[3]

-

-

Additives and Co-catalysts: The presence of additives, such as acids, bases, or hydrogen bond donors, can be crucial for catalyst activation and turnover.[3][7][8] For example, an acid co-catalyst can facilitate the formation of a more reactive iminium ion in amine-catalyzed reactions.[4][7]

-

Actionable Insight: Investigate the effect of various additives. For amine-catalyzed reactions, screen different Brønsted or Lewis acids. In reactions involving thiourea or squaramide catalysts, the addition of a base might be necessary.[3]

-

Troubleshooting Flowchart for Low Enantioselectivity

Caption: A systematic approach to troubleshooting low enantioselectivity.

Low or No Product Yield

Question: My asymmetric Michael addition is not proceeding to completion, resulting in a low yield of the desired product. What could be the problem?

Answer:

Poor yields can stem from a variety of factors, ranging from catalyst inefficiency to unfavorable reaction equilibria. A methodical investigation is key to identifying and rectifying the issue.

1. Catalyst Activity and Loading:

-

Insufficient Catalyst Loading: The amount of catalyst might be too low to drive the reaction to completion in a reasonable timeframe.[3]

-

Catalyst Inhibition or Deactivation: Impurities in the starting materials or solvent can poison the catalyst. The product itself can also sometimes inhibit the catalyst.

-

Actionable Insight: Ensure all reagents and solvents are pure and dry. If product inhibition is suspected, consider strategies like running the reaction at a lower conversion and recycling the starting materials.

-

2. Reaction Kinetics and Equilibrium:

-

Slow Reaction Rate: The reaction may simply be too slow under the current conditions.

-

Actionable Insight: Increasing the temperature can accelerate the reaction, but this may negatively impact enantioselectivity.[3] A more effective approach is often to find a more active catalyst or a more suitable solvent system.

-

-

Unfavorable Equilibrium: The Michael addition is a reversible reaction.[5] In some cases, the equilibrium may lie towards the starting materials.

-

Actionable Insight: To shift the equilibrium towards the product, you can try removing a byproduct (if any) or using a larger excess of one of the reactants.

-

3. Competing Side Reactions:

-

1,2-Addition vs. 1,4-Addition: For α,β-unsaturated carbonyl compounds, nucleophilic attack can occur at the carbonyl carbon (1,2-addition) in competition with the desired conjugate addition (1,4-Michael addition).[10] Hard nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles like enamines and cuprates favor 1,4-addition.[10]

-

Actionable Insight: The choice of nucleophile is critical. If 1,2-addition is a problem, consider using a softer nucleophile. The reaction conditions can also be tuned to favor 1,4-addition, often by using a less polar solvent.

-

-

Polymerization: Michael acceptors can sometimes undergo polymerization, especially under basic conditions.

-

Actionable Insight: Carefully control the concentration of base and consider adding the Michael acceptor slowly to the reaction mixture.

-

Protocol for a Trial Reaction to Improve Yield

-

Preparation: Dry all glassware thoroughly. Purify solvents and reagents if their purity is questionable.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst and any necessary additives to the reaction vessel.

-

Solvent and Reactant Addition: Add the solvent, followed by the Michael donor. Stir for a few minutes to allow for catalyst activation.

-

Michael Acceptor Addition: Add the Michael acceptor dropwise over a period of time to minimize potential side reactions.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Workup and Analysis: Once the reaction is complete, perform an appropriate aqueous workup and purify the product by column chromatography. Analyze the yield and enantiomeric excess.

Formation of Unexpected Byproducts

Question: I am observing the formation of unexpected byproducts in my reaction mixture. How can I identify and eliminate them?

Answer:

The formation of byproducts can complicate purification and reduce the yield of the desired product. Identifying the structure of the byproduct is the first step towards understanding its formation and preventing it.

1. Common Byproducts and Their Origins:

-

Di-addition Products: If the Michael donor has more than one acidic proton, it can potentially react twice with the Michael acceptor.

-

Actionable Insight: Use a stoichiometric amount of the Michael donor or a slight excess of the Michael acceptor.

-

-

Products of Self-Condensation: The Michael donor or acceptor may undergo self-condensation reactions, particularly under strongly basic or acidic conditions.

-

Actionable Insight: Carefully control the pH of the reaction mixture. Use the mildest possible conditions that still afford a reasonable reaction rate.

-

-

Isomerization Products: The double bond of the Michael acceptor can sometimes isomerize to a more stable position, leading to the formation of an unreactive or less reactive isomer.

-

Actionable Insight: This is often substrate-dependent. If isomerization is a significant problem, a different synthetic route may be necessary.

-

2. Analytical Techniques for Byproduct Identification:

-

NMR Spectroscopy (¹H, ¹³C, COSY, etc.): Provides detailed structural information about the byproduct.

-

Mass Spectrometry (MS): Determines the molecular weight of the byproduct, which can help in proposing a molecular formula.

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the byproduct.

Logical Relationship for Troubleshooting Byproduct Formation

Caption: A logical workflow for identifying and eliminating byproducts.

Summary of Key Troubleshooting Parameters

| Parameter | Potential Issue | Recommended Action |

| Catalyst | Low activity/selectivity, decomposition | Screen different catalysts, check purity, use inert conditions. |

| Solvent | Poor solubility, unfavorable transition state | Screen a range of solvents with varying polarities.[3] |

| Temperature | Low enantioselectivity, slow reaction rate | Optimize temperature; lower for selectivity, higher for rate.[9] |

| Concentration | Catalyst aggregation, side reactions | Vary reactant and catalyst concentrations. |

| Additives | Insufficient catalyst activation | Screen appropriate additives (acids, bases, H-bond donors).[3][7][8] |

| Substrates | Steric hindrance, electronic mismatch | Modify substrates if possible, consider alternative reagents. |

| Stoichiometry | Formation of di-addition products | Use a 1:1 ratio or a slight excess of one reactant. |

References

-

Avila-Ortiz, C., et al. (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 27(9), 2818. [Link]

-

Wikipedia. (2023). Michael reaction. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Palacios, F., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

-

d'Angelo, J., et al. (2022). The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. [Link]

-

Wang, J. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 47(3), 485-487. [Link]

-

Reddy, B. V. S., et al. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 24(28), 5130–5135. [Link]

-

Kumar, R., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2631. [Link]

-

Buchler GmbH. (n.d.). Asymmetric Michael Addition. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 26-41. [Link]

Sources

- 1. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]

- 2. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Overcoming poor diastereoselectivity in pyrrolidine-catalyzed reactions

Welcome to the technical support center for pyrrolidine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to help you navigate common challenges.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing diastereoselectivity in pyrrolidine-catalyzed reactions.

Q1: What is the fundamental mechanism of pyrrolidine catalysis, and where does diastereoselectivity originate?

A: Pyrrolidine catalysis primarily operates through two main pathways: enamine catalysis for carbonyl compounds (ketones and aldehydes) and iminium catalysis for α,β-unsaturated carbonyls.[1]

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst condenses with a donor carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction).

-

Iminium Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl to form an electrophilic iminium ion, which then reacts with a nucleophile.

Diastereoselectivity arises from the specific three-dimensional arrangement of the catalyst, donor, and acceptor molecules in the transition state. The chiral pyrrolidine ring creates a sterically defined environment, forcing the incoming reactant to approach from a specific face of the enamine or iminium intermediate. The energy difference between the two competing transition states determines the diastereomeric ratio (d.r.) of the product.[2] A low d.r. indicates this energy difference is very small.[2]

Caption: General enamine catalytic cycle and the origin of diastereoselectivity.

Q2: What are the key factors that influence diastereoselectivity?

A: Diastereoselectivity is governed by a delicate balance of steric and electronic interactions in the transition state. The primary factors you can control are:

-

Catalyst Structure: The substituents on the pyrrolidine ring dictate the steric environment. Bulky groups can effectively shield one face of the enamine.[3]

-

Reaction Temperature: Lowering the temperature typically increases diastereoselectivity by making the reaction more sensitive to small energy differences between transition states.

-

Solvent: The solvent can influence the stability and geometry of the transition state through polarity and hydrogen bonding effects.

-

Substrate Structure: The steric and electronic properties of both the nucleophile (donor) and electrophile (acceptor) are crucial.[2]

-

Additives: Co-catalysts, such as weak acids or bases, can modulate reactivity and selectivity.

Part 2: Troubleshooting Guide for Poor Diastereoselectivity

This section is structured to address specific problems you may encounter during your experiments.

Issue 1: My aldol reaction gives a nearly 1:1 mixture of diastereomers (e.g., low anti:syn ratio).

Q: I am performing a direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using pyrrolidine as the catalyst, but the d.r. is poor. What is my first step?

A: A low diastereomeric ratio suggests that the two competing transition states (leading to syn and anti products) are very close in energy.[2] The first and often most effective parameter to adjust is temperature .

Troubleshooting Protocol:

-

Lower the Temperature: Rerun the reaction at 0 °C, -20 °C, or even lower if your solvent system allows. Lower temperatures amplify the energetic preference for the more stable transition state, often leading to a significant improvement in d.r.

-

Analyze the Result: If the d.r. improves, you have confirmed that the selectivity is temperature-dependent. You can optimize further by finding the ideal temperature that balances reaction time and selectivity.

-

If Temperature Has Little Effect: If lowering the temperature does not significantly improve the d.r., the next step is to evaluate your solvent system.

Issue 2: The choice of solvent seems critical. How do I select the right one?

Q: I've tried lowering the temperature with little success. How does solvent choice impact the diastereoselectivity of my Michael addition?

A: The solvent plays a critical role in stabilizing or destabilizing the transition state assembly. There is no universal "best" solvent; the optimal choice depends on the specific substrates and catalyst.

Solvent Selection Strategy:

-

Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These solvents minimize interactions with the catalyst and substrates, allowing the inherent steric and electronic preferences of the transition state to dominate. They are often a good starting point for achieving high selectivity.

-

Aprotic Polar Solvents (e.g., CH₂Cl₂, DMSO, CH₃CN): These solvents can solvate charged intermediates and may alter the conformational equilibrium of the catalyst or enamine. Their effects can be unpredictable but are worth screening. For instance, DMSO can stabilize enamine intermediates through its hydrogen-bond accepting ability.[4]

-

Protic Solvents (e.g., Water, Alcohols): Protic solvents, especially water, can dramatically influence selectivity through hydrogen bonding and hydrophobic effects. They can help organize the transition state into a more compact, rigid structure, which can lead to excellent diastereoselectivity.[3] Pyrrolidine-catalyzed direct aldol reactions in water have been shown to produce high yields and d.r. (>99:1).

| Solvent Class | Example(s) | Typical Effect on Transition State | Potential Outcome on d.r. |

| Aprotic Nonpolar | Toluene, Cyclohexane | Minimal interaction; relies on intrinsic substrate/catalyst structure. | Often provides high, predictable selectivity. |

| Aprotic Polar | CH₂Cl₂, DMSO | Can solvate intermediates; may disrupt or enforce H-bonding. | Variable; requires screening. Can be highly effective. |

| Protic | H₂O, Isopropanol | Enforces compact, H-bonded transition states; hydrophobic effects. | Can lead to exceptionally high d.r. and rate acceleration. |

Issue 3: My diastereoselectivity is good initially but erodes over time.

Q: I took a sample after 2 hours and observed a 95:5 d.r., but after leaving it overnight, the ratio dropped to 70:30. What is happening?

A: This phenomenon strongly suggests that either the desired product is epimerizing under the reaction conditions or the reaction is reversible and the thermodynamic product is different from the kinetic product.

Causality & Solutions:

-

Product Epimerization: The basic pyrrolidine catalyst can deprotonate the α-carbon of the ketone product, leading to racemization or epimerization at that center.

-

Reaction Reversibility (Retro-Aldol/Michael): The initial bond-forming step may be reversible. While the kinetically favored diastereomer forms faster, over time the reaction equilibrates to the more thermodynamically stable diastereomer, which may be the undesired one. The reversibility of steps is a key factor in the final stereochemical outcome.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for time-dependent erosion of diastereoselectivity.

-

Monitor Reaction Progress: Run a time-course study, taking aliquots every hour to determine the point of maximum d.r.

-

Quench Promptly: Once the optimal d.r. is reached, quench the reaction immediately with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the catalyst and prevent further reactions.

-

Lower Temperature: Reducing the reaction temperature can slow down both the retro-reaction and epimerization rates more than the forward reaction rate, preserving the kinetic product ratio.

Part 3: Advanced Strategies & Catalyst Selection

When simple parameter optimization is insufficient, a change in catalyst is often necessary.

Q: When should I move beyond simple pyrrolidine or proline catalysts?

A: Simple catalysts like proline are excellent starting points but have limitations, such as poor solubility in many organic solvents.[3] You should consider a more advanced catalyst when:

-

You are working with highly challenging or sterically hindered substrates.

-

You require exceptionally high levels of diastereoselectivity (>99:1) that cannot be achieved by optimizing conditions.

-

You need to invert the sense of diastereoselectivity. Different catalyst structures can favor the formation of the opposite diastereomer.

Catalyst Selection Guide:

| Catalyst Type | Key Feature(s) | Typical Application | Rationale for Use |

| L-Proline | Bifunctional (amine + acid). Inexpensive. | Aldol & Mannich reactions. | The carboxylic acid group activates the electrophile via hydrogen bonding.[3] |

| Diarylprolinol Silyl Ethers | Bulky aryl groups create a highly effective steric shield. | Michael additions, Aldol reactions. | Excellent for achieving high facial selectivity by blocking one face of the enamine. |

| Peptide-Based Catalysts | Modular structure allows for fine-tuning. Can operate in aqueous media. | Aldol reactions. | The peptide backbone can create a well-defined chiral pocket, mimicking an enzyme.[3] |

| Fluorinated Pyrrolidines | Electron-withdrawing groups can alter the pKa and nucleophilicity. | Aldol & Michael reactions. | Can improve catalyst stability and tune reactivity for specific substrates. |

Part 4: Standard Experimental Protocol

This section provides a general, adaptable protocol for a pyrrolidine-catalyzed reaction.

Representative Protocol: Diastereoselective Aldol Reaction in Water

This protocol is adapted from methodologies that have demonstrated high yields and diastereoselectivity.

Materials:

-

Cyclic Ketone (e.g., Cyclohexanone): 1.0 mmol

-

Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde): 1.2 mmol

-

Pyrrolidine: 0.1 mmol (10 mol%)

-

Deionized Water: 2.0 mL

-

Saturated NH₄Cl solution

-

Ethyl Acetate

-

Anhydrous MgSO₄

Procedure:

-

Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.2 mmol) and deionized water (2.0 mL). Stir the mixture vigorously for 5 minutes.

-

Addition of Reactants: Add the cyclic ketone (1.0 mmol) to the flask, followed by the pyrrolidine catalyst (0.1 mmol).

-

Reaction: Stir the reaction mixture vigorously at room temperature (or the desired temperature). Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the organic phase. Reaction times are typically short (20-65 minutes).

-

Quenching: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

References

- Improving diastereoselectivity in reactions with (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives.

- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.

- Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygen

- Pyrrolidine catalyzed diastereoselective direct aldol reaction in water: A green approach. NISCAIR Online Periodicals Repository.

- A Diastereoselective Catalytic Approach to Pentasubstituted Pyrrolidines by Tandem Anionic‐Radical Cross‐Over Reactions. Wiley Online Library.

-

Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. [Link]

-

Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. [Link]

- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.

-

Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research. [Link]

-

Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol. PubMed. [Link]

Sources

- 1. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]